2,2-Dimethyl-3-(oxan-2-yl)propanal
Overview
Description
2,2-Dimethyl-3-(oxan-2-yl)propanal is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . It is characterized by the presence of a dimethyl group and an oxane ring attached to a propanal moiety. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(oxan-2-yl)propanal typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-dimethylpropanal with oxane in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including purification steps such as distillation or recrystallization to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(oxan-2-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: 2,2-Dimethyl-3-(oxan-2-yl)propanoic acid.
Reduction: 2,2-Dimethyl-3-(oxan-2-yl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-3-(oxan-2-yl)propanal has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(oxan-2-yl)propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The oxane ring may also play a role in stabilizing the compound and facilitating its interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropanal: Lacks the oxane ring, making it less complex and potentially less reactive.
3-(Oxan-2-yl)propanal: Does not have the dimethyl group, which may affect its stability and reactivity.
2,2-Dimethyl-3-(tetrahydrofuran-2-yl)propanal: Similar structure but with a tetrahydrofuran ring instead of an oxane ring.
Uniqueness
2,2-Dimethyl-3-(oxan-2-yl)propanal is unique due to the presence of both the dimethyl group and the oxane ring, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
2,2-dimethyl-3-(oxan-2-yl)propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-10(2,8-11)7-9-5-3-4-6-12-9/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQIJMPCZCCVRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCCO1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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